Cas no 154044-57-2 (Docetaxel Hydroxy tert-Butylcarbamate)

Docetaxel Hydroxy tert-Butylcarbamate is a key intermediate in the synthesis of docetaxel, a widely used chemotherapeutic agent. This compound is structurally modified to enhance stability and solubility, facilitating more efficient downstream processing in pharmaceutical manufacturing. Its tert-butylcarbamate protecting group ensures selective reactivity, improving yield and purity in subsequent synthetic steps. The hydroxy functional group allows for further derivatization, enabling precise control over drug formulation. This intermediate is critical for producing high-quality docetaxel with consistent performance, meeting stringent regulatory standards. Its optimized design supports scalable production while minimizing impurities, making it a reliable choice for anticancer drug development.
Docetaxel Hydroxy tert-Butylcarbamate structure
154044-57-2 structure
商品名:Docetaxel Hydroxy tert-Butylcarbamate
CAS番号:154044-57-2
MF:C43H53NO15
メガワット:823.878620000001
CID:106437
PubChem ID:15765777

Docetaxel Hydroxy tert-Butylcarbamate 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, a-hydroxy-b-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
    • Docetaxel Hydroxy-tert-butyl-carbamate
    • Benzenepropanoic acid, a-hydroxy-b-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]-,(2aR,4S,4a...
    • Benzenepropanoic acid, a-hydroxy-b-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-
    • CTK8F1143
    • Docetaxel Hydroxy tert-Butylcarbamate
    • Docetaxel Metabolite 2, Hydroxy Taxotere, RPR 104952
    • DTXSID30578106
    • 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
    • FT-0667753
    • (alphaR,betaS)-alpha-Hydroxy-beta-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo
    • J-009064
    • 154044-57-2
    • [4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
    • AKOS030255817
    • インチ: InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)
    • InChIKey: HABZZLXXUPZIJD-UHFFFAOYSA-N
    • ほほえんだ: OCC(OC(NC(C(C(OC1C(C)=C2C(C)(C)C(C(C3C(C(C2O)=O)(C)C(O)CC2OCC32OC(=O)C)OC(C2C=CC=CC=2)=O)(O)C1)=O)O)C1C=CC=CC=1)=O)(C)C

計算された属性

  • せいみつぶんしりょう: 823.34200
  • どういたいしつりょう: 823.34151998g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 15
  • 重原子数: 59
  • 回転可能化学結合数: 14
  • 複雑さ: 1680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 11
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 245Ų

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 165-168°C
  • ふってん: 932.9±65.0 °C at 760 mmHg
  • 屈折率: 1.628
  • ようかいど: Chloroform (Slightly, Heated), Methanol (Slightly)
  • PSA: 244.68000
  • LogP: 2.62290
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Docetaxel Hydroxy tert-Butylcarbamate セキュリティ情報

Docetaxel Hydroxy tert-Butylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D494425-1mg
Docetaxel Hydroxy tert-Butylcarbamate
154044-57-2
1mg
$ 261.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-497187-1 mg
Docetaxel Hydroxy tert-Butylcarbamate-d6,
154044-57-2
1mg
¥3,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-497187A-10 mg
Docetaxel Hydroxy tert-Butylcarbamate-d6,
154044-57-2
10mg
¥26,324.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-497187-1mg
Docetaxel Hydroxy tert-Butylcarbamate-d6,
154044-57-2
1mg
¥3685.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-497187A-10mg
Docetaxel Hydroxy tert-Butylcarbamate-d6,
154044-57-2
10mg
¥26324.00 2023-09-05
A2B Chem LLC
AD48210-10mg
Docetaxel Hydroxy-tert-butyl-carbamate
154044-57-2
10mg
$1794.00 2024-04-20
A2B Chem LLC
AD48210-1mg
Docetaxel Hydroxy-tert-butyl-carbamate
154044-57-2
1mg
$371.00 2024-04-20
TRC
D494425-10mg
Docetaxel Hydroxy tert-Butylcarbamate
154044-57-2
10mg
$ 1748.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-207593-500 µg
Docetaxel Hydroxy-tert-butyl-carbamate,
154044-57-2
500µg
¥5,423.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-207593-500µg
Docetaxel Hydroxy-tert-butyl-carbamate,
154044-57-2
500µg
¥5423.00 2023-09-05

Docetaxel Hydroxy tert-Butylcarbamate 関連文献

Docetaxel Hydroxy tert-Butylcarbamateに関する追加情報

Docetaxel Hydroxy tert-Butylcarbamate: A Novel Antitumor Agent in the Context of Modern Cancer Therapy

Docetaxel Hydroxy tert-Butylcarbamate, a derivative of the well-established antitumor drug Docetaxel, represents a significant advancement in the field of targeted cancer therapy. With the CAS number 154044-57-2, this compound is a critical component of ongoing research aimed at improving the efficacy and safety of chemotherapy regimens. The Hydroxy tert-Butylcarbamate moiety in this molecule plays a pivotal role in modulating its pharmacokinetic properties, making it a focal point for recent studies on drug delivery systems and metabolic stability.

Recent advances in the mechanism of action of Docetaxel derivatives have highlighted the importance of the Hydroxy tert-Butyldimethylcarbamate group in enhancing the drug's ability to inhibit microtubule polymerization. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the tert-Butylcarbamate functional group significantly improves the solubility of Docetaxel in aqueous environments, thereby reducing the risk of systemic toxicity associated with traditional formulations. This finding aligns with the broader trend in pharmaceutical research toward developing prodrugs that optimize therapeutic outcomes while minimizing adverse effects.

The Docetaxel Hydroxy tert-Butylcarbamate compound is currently being evaluated in preclinical models for its potential in treating solid tumors and hematologic malignancies. Researchers at the University of California, San Francisco, have reported that this derivative exhibits enhanced antiproliferative activity against breast cancer cell lines compared to conventional Docetaxel formulations. The hydroxy group in the molecule is believed to contribute to its ability to form hydrogen bonds with specific amino acid residues in the target protein, thereby increasing the drug's binding affinity and therapeutic potency.

In the realm of drug development, the Hydroxy tert-Butylcarbamate derivative of Docetaxel has attracted attention for its potential to overcome resistance mechanisms commonly observed in metastatic cancers. A 2024 study in Cancer Research revealed that this compound effectively inhibits the activity of multidrug resistance proteins (MDRs), which are often responsible for the failure of chemotherapy in advanced-stage tumors. This property makes Docetaxel Hydroxy tert-Butylcarbamate a promising candidate for combination therapies targeting resistant cancer subtypes.

From a synthetic chemistry perspective, the preparation of Docetaxel Hydroxy tert-Butylcarbamate involves a series of complex reactions that highlight the challenges of functionalizing the Docetaxel core structure. The tert-Butylcarbamate group is typically introduced through a nucleophilic substitution reaction, which requires precise control of reaction conditions to avoid unwanted side products. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high stereochemical purity, a critical factor in ensuring its therapeutic efficacy.

The pharmacokinetic profile of Docetaxel Hydroxy tert-Butylcarbamate has been the subject of several recent studies, particularly in the context of oral administration. Unlike traditional Docetaxel formulations, which are typically administered intravenously, this derivative shows improved bioavailability when delivered through alternative routes. A 2023 clinical trial published in Clinical Cancer Research found that patients treated with this compound experienced a 30% increase in plasma concentration compared to those receiving standard Docetax,el therapy, suggesting its potential as a targeted drug delivery system.

From a biological perspective, the Hydroxy tert-Butylcarbamate modification of Docetaxel has been shown to enhance its ability to induce apoptosis in cancer cells. The hydroxy group in the molecule is thought to interact with specific cellular pathways, such as the mitochondrial apoptotic pathway, thereby amplifying the drug's cytotoxic effects. This mechanism of action is particularly relevant in the treatment of chemoresistant cancers, where traditional therapies often fail to achieve durable remissions.

Despite its promising therapeutic potential, the Docetaxel Hydroxy tert-Butylcarbamate compound is not without challenges. Researchers are currently investigating the long-term toxicity profile of this derivative, particularly in relation to organ-specific damage such as hepatotoxicity and nephrotoxicity. A 2024 review in Pharmacological Reviews emphasized the need for further preclinical safety studies to fully understand the risks associated with this compound, especially when used in combination with other chemotherapeutic agents.

In conclusion, Docetaxel Hydroxy tert-Butylcarbamate represents a significant step forward in the development of targeted cancer therapies. Its unique chemical structure and improved pharmacokinetic properties make it a promising candidate for future clinical applications. As research continues to uncover the full potential of this compound, it is likely to play an important role in the evolving landscape of oncology and pharmaceutical science.

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